molecular formula C9H4BrCl2F3O B13724964 6'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl chloride

6'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13724964
M. Wt: 335.93 g/mol
InChI Key: RGAOZHNBTIDKKW-UHFFFAOYSA-N
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Description

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H4BrCl2F3O It is a derivative of phenacyl chloride, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto the phenacyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

In an industrial setting, the production of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products Formed

    Substitution: Amines, thiols, or other substituted derivatives.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

Scientific Research Applications

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[6-bromo-3-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-4-1-2-5(12)8(9(13,14)15)7(4)6(16)3-11/h1-2H,3H2

InChI Key

RGAOZHNBTIDKKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)(F)F)C(=O)CCl)Br

Origin of Product

United States

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